Cas no 1227511-50-3 (2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine)

2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative widely used as a key intermediate in agrochemical and pharmaceutical synthesis. Its unique structure, featuring chloro, fluoro, and trifluoromethyl substituents, enhances reactivity and selectivity in cross-coupling and nucleophilic substitution reactions. The electron-withdrawing trifluoromethyl group improves metabolic stability, making it valuable in the development of active ingredients for crop protection and drug discovery. This compound exhibits high purity and consistent performance, ensuring reliable results in industrial and research applications. Its versatility in functionalization further underscores its importance in the synthesis of advanced heterocyclic compounds.
2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine structure
1227511-50-3 structure
商品名:2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine
CAS番号:1227511-50-3
MF:C6H2ClF4N
メガワット:199.5333943367
MDL:MFCD16610403
CID:4688995

2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-chloro-4-fluoro-5-(trifluoromethyl)pyridine
    • FCH1120790
    • 2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine
    • MDL: MFCD16610403
    • インチ: 1S/C6H2ClF4N/c7-5-1-4(8)3(2-12-5)6(9,10)11/h1-2H
    • InChIKey: LTQHVWUWPXRZTR-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=C(C=N1)C(F)(F)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 160
  • トポロジー分子極性表面積: 12.9

2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D548535-2.5g
2-CHLORO-4-Fluoro-5-(trifluoroMethyl)pyridine
1227511-50-3 95%
2.5g
$1980 2024-05-24
eNovation Chemicals LLC
Y1194769-0.25g
2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine
1227511-50-3 97%
0.25g
$1650 2025-02-28
eNovation Chemicals LLC
D548535-2.5g
2-CHLORO-4-Fluoro-5-(trifluoroMethyl)pyridine
1227511-50-3 95%
2.5g
$1980 2025-02-20
eNovation Chemicals LLC
D548535-1g
2-CHLORO-4-Fluoro-5-(trifluoroMethyl)pyridine
1227511-50-3 95%
1g
$1385 2024-05-24
eNovation Chemicals LLC
Y1194769-0.25g
2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine
1227511-50-3 97%
0.25g
$1650 2025-02-20
eNovation Chemicals LLC
D548535-2.5g
2-CHLORO-4-Fluoro-5-(trifluoroMethyl)pyridine
1227511-50-3 95%
2.5g
$1980 2025-02-25
Ambeed
A859284-250mg
2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine
1227511-50-3 97%
250mg
$2819.0 2025-03-18
Ambeed
A859284-100mg
2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine
1227511-50-3 97%
100mg
$1657.0 2025-03-18
eNovation Chemicals LLC
D548535-5g
2-CHLORO-4-Fluoro-5-(trifluoroMethyl)pyridine
1227511-50-3 95%
5g
$2580 2025-02-25
eNovation Chemicals LLC
Y1194769-0.25g
2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine
1227511-50-3 97%
0.25g
$1650 2024-07-28

2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine 関連文献

2-Chloro-4-fluoro-5-(trifluoromethyl)pyridineに関する追加情報

2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine (CAS No. 1227511-50-3): An Overview of a Versatile Heterocyclic Compound

2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine (CAS No. 1227511-50-3) is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its pyridine core, which is substituted with a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a trifluoromethyl group at the 5-position. These functional groups contribute to the compound's high reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.

The structure of 2-chloro-4-fluoro-5-(trifluoromethyl)pyridine is well-documented in the literature. The pyridine ring provides a rigid and planar framework, while the chlorine, fluorine, and trifluoromethyl substituents introduce additional electronic and steric effects. The presence of these substituents enhances the compound's solubility in organic solvents and its reactivity towards nucleophilic substitution reactions. These properties make it an attractive starting material for the synthesis of a wide range of functionalized pyridines.

In the pharmaceutical industry, 2-chloro-4-fluoro-5-(trifluoromethyl)pyridine has been explored as a key intermediate in the development of novel drugs. Its unique combination of functional groups allows for the synthesis of compounds with diverse biological activities. For example, recent studies have shown that derivatives of this compound exhibit potent antiviral and anticancer properties. One notable application is in the development of inhibitors for specific enzymes involved in viral replication or cancer cell proliferation. The ability to fine-tune the properties of these derivatives through strategic modifications of the pyridine core has opened up new avenues for drug discovery.

Agrochemicals is another area where 2-chloro-4-fluoro-5-(trifluoromethyl)pyridine has found significant use. The compound's high reactivity and stability make it an excellent starting material for the synthesis of pesticides and herbicides. Research has demonstrated that derivatives of this compound can effectively target specific pests or weeds while minimizing environmental impact. The selective toxicity and low mammalian toxicity of these derivatives make them attractive candidates for commercial development.

In materials science, 2-chloro-4-fluoro-5-(trifluoromethyl)pyridine has been utilized in the synthesis of functional materials with unique properties. For instance, it has been used as a building block in the preparation of polymers with enhanced thermal stability and mechanical strength. The presence of fluorine atoms in the structure imparts hydrophobicity and chemical resistance to these materials, making them suitable for applications in coatings, adhesives, and electronic devices.

The synthesis of 2-chloro-4-fluoro-5-(trifluoromethyl)pyridine typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. One common approach involves the reaction of 2-chloro-4-fluoro-pyridine with trifluoromethylating agents such as triflic acid or triflic anhydride. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic routes, reducing waste generation and improving overall process sustainability.

Analytical methods for characterizing 2-chloro-4-fluoro-5-(trifluoromethyl)pyridine are well-established. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly used to confirm the structure and purity of the compound. These methods provide detailed information about the molecular structure, including the positions and types of substituents on the pyridine ring.

Safety considerations are an important aspect when handling 2-chloro-4-fluoro-5-(trifluoromethyl)pyridine. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when working with this compound to prevent skin contact or inhalation. Additionally, it should be stored in a cool, dry place away from incompatible materials.

In conclusion, 2-chloro-4-fluoro-5-(trifluoromethyl)pyridine (CAS No. 1227511-50-3) is a versatile heterocyclic compound with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. Its unique combination of functional groups makes it an attractive starting material for the synthesis of more complex molecules with diverse biological activities and physical properties. Ongoing research continues to uncover new applications for this compound, further highlighting its importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:1227511-50-3)2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine
A1245382
清らかである:99%/99%/99%
はかる:50mg/100mg/250mg
価格 ($):840/1355/2307